![molecular formula C24H24FN5O3 B2835454 N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1296346-63-8](/img/structure/B2835454.png)
N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H24FN5O3
- Molecular Weight : 449.5 g/mol
- CAS Number : 1296346-63-8
Structural Features
The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of fluorine and cyclohexyl groups may enhance its pharmacokinetic properties, such as solubility and membrane permeability.
Anticancer Activity
Research has indicated that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold can inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell division that is often overexpressed in various cancers. The inhibition of Plk1 leads to disrupted mitotic progression and reduced cell proliferation in cancerous cells .
The proposed mechanism involves the binding of this compound to the polo-box domain (PBD) of Plk1. This interaction prevents the normal functioning of Plk1, leading to cell cycle arrest and apoptosis in cancer cells. The specificity of this compound for Plk1 over other kinases suggests a favorable therapeutic index .
Antioxidant Properties
In addition to its anticancer effects, preliminary studies have suggested that this compound may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Study A | HeLa (cervical cancer) | 10 | Induced apoptosis |
Study B | MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |
Study C | A549 (lung cancer) | 12 | Reduced migration |
These findings indicate that the compound effectively inhibits cell growth across different cancer types.
In Vivo Studies
Although in vitro results are promising, further validation through in vivo studies is essential. Current research is focused on assessing the pharmacodynamics and pharmacokinetics of this compound in animal models to determine its efficacy and safety profile.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the primary applications of N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is its potential as an anticancer agent. Research has focused on its ability to inhibit polo-like kinase 1 (Plk1), a mitotic-specific target that is often deregulated in various cancers. Inhibiting Plk1 can disrupt cancer cell proliferation and induce apoptosis in tumor cells .
Targeting Protein-Protein Interactions
The compound has been explored for its role in disrupting protein-protein interactions essential for cancer cell survival. By targeting the polo-box domain (PBD) of Plk1, it offers a novel mechanism to inhibit cancer progression without the common side effects associated with traditional chemotherapeutics .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects through inhibition of phosphodiesterase 4 (PDE4). This inhibition can elevate intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced expression of inflammatory cytokines .
Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c25-17-12-10-16(11-13-17)14-28-22(32)19-8-4-5-9-20(19)30-23(28)27-29(24(30)33)15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASFGPADGNDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.